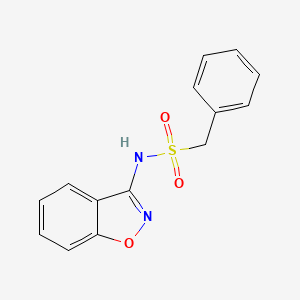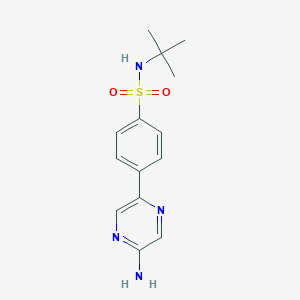![molecular formula C20H27N3O4 B5515486 (1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)
(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, which are structurally related to the compound of interest, involves a novel Friedel Crafts reaction. These syntheses start from serine derivatives and proceed through acylation and hydrogenolysis steps, culminating in unexpected tricyclic products (Kogan & Rawson, 1992).
Molecular Structure Analysis
The molecular structure of analogues related to the compound, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been characterized by elemental analysis, IR, 1H NMR, and single-crystal X-ray diffraction. These studies provide insights into the spatial arrangement and bonding patterns within the molecule, which are crucial for understanding its chemical behavior (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides exhibit selective binding and function at dopamine D3 receptors, demonstrating the critical role of the carboxamide linker for receptor selectivity. These findings highlight the importance of specific functional groups in determining the interaction of the compound with biological targets (Banala et al., 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to "(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide" have been studied through crystallography and thermochemistry. These studies reveal how molecular symmetry, substituent effects, and crystal packing influence the compound's stability and state transitions (K. E. Wells et al., 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their binding affinities and selectivity for neurotransmitter receptors, have been extensively studied. For example, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide exhibits selective high affinity for the 5-HT(1A) receptor, demonstrating the compound's potential for affecting serotonin signaling pathways without significant central nervous system side effects at relevant doses (Leonardi et al., 2001).
Aplicaciones Científicas De Investigación
Neuropharmacology and PET Imaging
- Receptor Binding and Imaging : This compound is related to WAY-100635 and its derivatives, which have been extensively studied for their high affinity for 5-HT1A receptors. Research has demonstrated the utility of these compounds in positron emission tomography (PET) imaging to study the 5-HT1A receptors in the brain. Such imaging is crucial for understanding psychiatric and neurological disorders and for assessing the pharmacology of central nervous system drugs (Osman et al., 1996); (Pike et al., 1996).
Oncology
- Anticancer Research : CI-921, a compound sharing structural motifs with the query compound, has been evaluated for its antitumor activity, specifically as a topoisomerase II poison. Its application in non-small cell lung cancer (NSCLC) demonstrates the potential of structurally similar compounds in cancer therapy, highlighting the importance of understanding their pharmacokinetics and metabolic pathways for drug development (Harvey et al., 1991).
Pharmacokinetics and Drug Metabolism
- Metabolic Studies : Detailed pharmacokinetic studies of similar compounds provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles in humans. For example, the metabolism and disposition of SB-649868, an orexin receptor antagonist, have been thoroughly investigated, offering a model for how structurally related compounds might behave in the body. These studies are critical for drug development, ensuring safety and efficacy by understanding how a drug is processed and eliminated (Renzulli et al., 2011).
Environmental and Toxicological Studies
- Exposure Biomarkers : Research on the metabolism of plasticizers, such as DINCH, illustrates the broader applicability of studies on compound metabolism. By identifying metabolic biomarkers, scientists can assess environmental exposure levels, contributing to our understanding of potential health risks associated with chemical exposure (Silva et al., 2013).
Propiedades
IUPAC Name |
(1R,2S)-2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-21-19(25)14-7-3-4-8-15(14)20(26)22-11-12-23(18(24)13-22)16-9-5-6-10-17(16)27-2/h5-6,9-10,14-15H,3-4,7-8,11-13H2,1-2H3,(H,21,25)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBWLZNSDMRFGB-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCC[C@@H]1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)
![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)
![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)